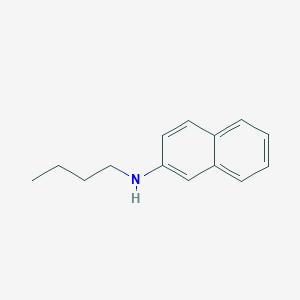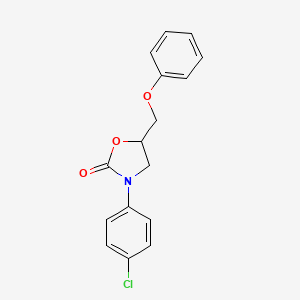
Acetic acid;3-butoxypropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-butoxypropan-1-ol is a chemical compound that combines the properties of acetic acid and 3-butoxypropan-1-ol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. 3-butoxypropan-1-ol is an alcohol with a butoxy group attached to a propanol backbone. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid;3-butoxypropan-1-ol can be synthesized through the esterification reaction between acetic acid and 3-butoxypropan-1-ol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the reaction reaches completion . The reaction can be represented as follows:
CH3COOH+C7H16O2→CH3COOCH2CH2CH2OCH2CH2CH3+H2O
Industrial Production Methods
Industrial production of this compound involves the continuous esterification process, where acetic acid and 3-butoxypropan-1-ol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3-butoxypropan-1-ol undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Hydrolysis: Breaking down into acetic acid and 3-butoxypropan-1-ol in the presence of water and an acid or base catalyst.
Oxidation: Oxidation of the alcohol group to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid, heat under reflux.
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents like potassium dichromate or chromium trioxide.
Major Products Formed
Esterification: Esters and water.
Hydrolysis: Acetic acid and 3-butoxypropan-1-ol.
Oxidation: Aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-butoxypropan-1-ol is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving cell membrane permeability and interactions.
Medicine: Potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Used as a solvent in coatings, inks, and cleaning agents.
Wirkmechanismus
The mechanism of action of acetic acid;3-butoxypropan-1-ol involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can affect cell membrane permeability and enzyme activity by altering the local environment and interacting with specific functional groups on proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-butoxypropan-1-ol: Similar structure but lacks the acetic acid moiety.
Acetic acid: Simple carboxylic acid without the butoxypropanol group.
Butyl acetate: An ester formed from butanol and acetic acid, similar in ester functionality but different in structure.
Uniqueness
Acetic acid;3-butoxypropan-1-ol is unique due to its combined properties of acetic acid and 3-butoxypropan-1-ol, making it versatile in various applications. Its ability to undergo esterification and hydrolysis reactions, along with its solvent properties, distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
5590-65-8 |
|---|---|
Molekularformel |
C9H20O4 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
acetic acid;3-butoxypropan-1-ol |
InChI |
InChI=1S/C7H16O2.C2H4O2/c1-2-3-6-9-7-4-5-8;1-2(3)4/h8H,2-7H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
WLYZDOHFYOQZIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)

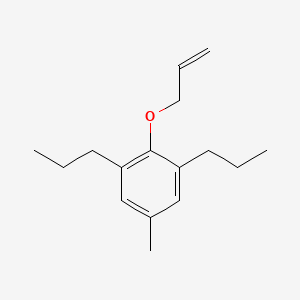
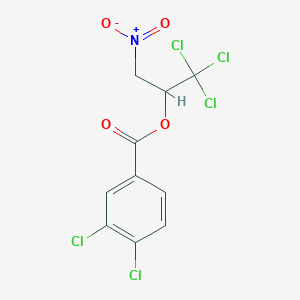

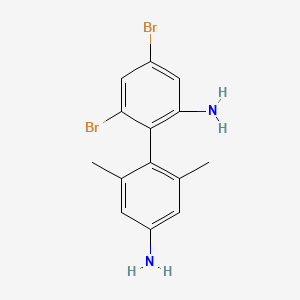
![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)

![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)

